molecular formula C21H21N3O2 B2827122 N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide CAS No. 1376297-77-6

N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide

Cat. No.: B2827122
CAS No.: 1376297-77-6
M. Wt: 347.418
InChI Key: VFSDGOBAYCXBDH-UHFFFAOYSA-N
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Description

N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide is a synthetic organic compound designed for advanced chemical and biochemical research. Its molecular structure incorporates an indole core, a motif prevalent in many biologically active compounds and pharmaceuticals, linked via a benzamide scaffold to a reactive prop-2-enamido (acrylamide) group . This specific architecture suggests potential as a key intermediate in medicinal chemistry, particularly for the development of covalent enzyme inhibitors where the acrylamide moiety can serve as a Michael acceptor for selective binding to nucleophilic cysteine residues in active sites. Further research applications could include its use as a molecular scaffold in the synthesis of more complex chemical entities for high-throughput screening campaigns or as a building block in polymer science. Researchers are investigating its utility in developing targeted therapies, driven by the need for novel compounds that can modulate specific protein-protein interactions or enzymatic activity. This product is intended for use in a controlled laboratory environment by qualified professionals. For Research Use Only. Not for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(1-ethylindol-6-yl)-4-[(prop-2-enoylamino)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O2/c1-3-20(25)22-14-15-5-7-17(8-6-15)21(26)23-18-10-9-16-11-12-24(4-2)19(16)13-18/h3,5-13H,1,4,14H2,2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSDGOBAYCXBDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC2=C1C=C(C=C2)NC(=O)C3=CC=C(C=C3)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide typically involves multiple steps:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    N-Ethylation: The indole nitrogen is then alkylated using ethyl iodide in the presence of a base such as potassium carbonate.

    Amidation: The benzamide moiety is introduced by reacting the ethylated indole with 4-(bromomethyl)benzoic acid, followed by coupling with prop-2-enamide under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Electrophilic reagents like bromine or nitronium ions can be used for substitution reactions on the indole ring.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced benzamide derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Indole derivatives are known to exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals. Its ability to undergo various chemical reactions makes it versatile for different applications.

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide involves its interaction with specific molecular targets. The indole core can interact with enzymes and receptors, modulating their activity. The benzamide moiety may enhance binding affinity and specificity towards certain biological targets. Pathways involved could include inhibition of enzymes or modulation of receptor activity, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with three benzamide derivatives from the literature, focusing on structural features, synthesis, and inferred applications.

Structural and Functional Group Analysis

Compound Name Key Substituents Molecular Weight (g/mol)* Key Features
N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide 1-ethylindol-6-yl, propenamido-methyl ~363.4 α,β-unsaturated amide; indole moiety
N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () 3-methylbenzamide, N,O-bidentate hydroxy-dimethylethyl ~221.3 N,O-directing group for metal catalysis
Compound 12d () Benzamide with triazole, indole, and 4-hydroxybenzoyl ~524.5 Triazole linker; hydroxyl and carbonyl groups for H-bonding
K1–K6 series () Benzamide with iminomethyl-thiazol/phenyl/tolyl/naphthyl groups ~300–400 Iminomethyl substituents; variable aromatic systems

*Calculated based on molecular formulas.

Key Observations:

  • The propenamido group in the target compound distinguishes it from ’s N,O-bidentate ligand and ’s iminomethyl derivatives. This group may enhance electrophilicity or serve as a reactive handle in conjugation reactions .
  • The 1-ethylindol-6-yl group shares similarities with the indole moiety in ’s Compound 12d, which is associated with biological activity (e.g., receptor binding) .
  • Synthesis Routes: uses 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, highlighting classical amide coupling . Compound 12d () employs click chemistry (azide-alkyne cycloaddition), suggesting the target compound’s propenamido group could be introduced via similar modular approaches .

Q & A

Basic Question: What are the recommended synthetic routes for N-(1-ethyl-1H-indol-6-yl)-4-[(prop-2-enamido)methyl]benzamide, and how can reaction conditions be optimized?

Answer:
The synthesis of benzamide derivatives often involves multi-step coupling reactions. A validated approach includes:

  • Step 1: Formation of the indole-ethylamine core via alkylation of indole with ethyl iodide under basic conditions (e.g., K₂CO₃ in acetonitrile) .
  • Step 2: Introduction of the propenamido group via amidation of 4-(aminomethyl)benzamide with acryloyl chloride in anhydrous DMF, followed by purification via column chromatography .
    Optimization Tips:
  • Use inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates.
  • Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate) and adjust reflux times (4–6 hours) based on substituent reactivity .

Basic Question: How can researchers characterize the structural integrity of this compound using spectroscopic and crystallographic methods?

Answer:
Key Techniques:

  • NMR Spectroscopy:
    • ¹H NMR: Identify indole NH (~10–12 ppm), ethyl group protons (~1.3–1.5 ppm), and propenamido vinyl protons (~5.5–6.5 ppm) .
    • ¹³C NMR: Confirm carbonyl carbons (benzamide C=O at ~165–170 ppm; propenamido C=O at ~165 ppm) .
  • X-ray Crystallography:
    • Use SHELX programs (e.g., SHELXL) for refinement. Data collection at low temperature (100 K) minimizes thermal motion artifacts .

Advanced Question: How can conflicting bioactivity data from in vitro assays be resolved, and what structural analogs provide insight into structure-activity relationships (SAR)?

Answer:
Case Study:

  • Contradictory IC₅₀ Values: Discrepancies in kinase inhibition assays may arise from assay conditions (e.g., ATP concentration, pH). Normalize data using control inhibitors (e.g., staurosporine) and validate via dose-response curves .
    SAR Insights:
  • Analog Comparison:
    • Procarbazine (4-[(2-methylhydrazinyl)methyl]-N-isopropylbenzamide): Demonstrates that methylhydrazine substituents enhance DNA alkylation activity but reduce selectivity .
    • Tucidinostat (N-(2-amino-4-fluorophenyl)-4-propenamidobenzamide): Fluorine at the phenyl ring improves metabolic stability, suggesting similar modifications could enhance this compound’s pharmacokinetics .

Advanced Question: What computational strategies are effective for predicting target binding modes and optimizing interactions?

Answer:
Methodology:

  • Molecular Docking:
    • Use AutoDock Vina or Schrödinger Suite to dock the compound into ATP-binding pockets (e.g., HDAC or kinase targets). Prioritize poses with hydrogen bonds to backbone amides (e.g., indole NH to Asp/Glu residues) .
  • MD Simulations:
    • Run 100 ns simulations in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD (<2 Å) and binding free energy (MM-PBSA) to prioritize candidates .

Advanced Question: How can researchers address solubility challenges for in vivo studies, and what formulation strategies are recommended?

Answer:
Strategies:

  • Co-solvents: Use DMSO:PBS (≤10% v/v) for initial solubility screening. For poor aqueous solubility (<50 µM), consider PEG-400 or cyclodextrin-based formulations .
  • Prodrug Design: Introduce phosphate esters at the propenamido group to enhance solubility, which are cleaved in vivo by phosphatases .

Advanced Question: What are the best practices for validating off-target effects and ensuring assay specificity?

Answer:
Validation Workflow:

Panel Screening: Test against a panel of 50+ kinases/pharmacologically relevant targets (e.g., CEREP BioPrint®) .

CRISPR Knockout Models: Use HEK293 cells with CRISPR-mediated deletion of the target gene to confirm on-target effects .

SPR Analysis: Measure binding kinetics (kₐ, k𝒹) to rule out nonspecific interactions (e.g., BIAcore T200 system) .

Advanced Question: How can metabolic stability be improved without compromising target affinity?

Answer:
Approaches:

  • Isotere Replacement: Replace metabolically labile groups (e.g., propenamido → trifluoromethylamide) to reduce CYP450-mediated oxidation .
  • Deuterium Incorporation: Substitute hydrogen with deuterium at benzylic positions (C-H → C-D) to slow metabolism (e.g., C₂D₅ for ethyl group) .

Advanced Question: What crystallographic techniques resolve challenges in polymorph identification?

Answer:
Techniques:

  • PXRD: Compare experimental patterns with Cambridge Structural Database entries to identify polymorphs.
  • SC-XRD: Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution data, especially for low-symmetry crystals .

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